

Ehretioside B physicochemical properties and solubility

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An In-depth Technical Guide to the Physicochemical Properties and Solubility of Ehretioside B

Introduction

Ehretioside B is a natural product that has garnered interest within the scientific community. It is classified as a phenolic compound or an alkaloid and is primarily isolated from plants of the Ehretia genus, such as Ehretia philippinensis and the herbs of Diploclisia glaucescens[1][2][3] [4][5]. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Ehretioside B**, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in research and development settings.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of **Ehretioside B** are summarized in the table below.



Property	Value	Source
Molecular Formula	C14H17NO7	[1][2][3][6][7]
Molecular Weight	311.29 g/mol	[2][3][6][7]
Physical Description	Powder	[1][2]
Compound Type	Phenol, Alkaloid	[1][2][3]
Purity	≥95%	[1][2]
XLogP3	-1.0	[6]
Hydrogen Bond Donor Count	5	[6]
Aqueous Solubility (LogS)	Good (-3.93 to -1.254 range for related compounds)	[8]

Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and bioavailability.

Understanding the solubility of **Ehretioside B** in various solvents is essential for its formulation and delivery.

Solvent	Solubility	Source
DMSO	Soluble	[1]
Pyridine	Soluble	[1]
Methanol	Soluble	[1]
Ethanol	Soluble	[1]
Water	Good aqueous solubility predicted	[8]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific protocols for **Ehretioside B** are not readily available in the public



domain, this section outlines standard methods for determining the properties listed above.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

- Preparation: Add an excess amount of Ehretioside B powder to a vial containing a known volume of purified water (or a relevant buffer solution).
- Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
- Sampling: Carefully extract an aliquot of the clear supernatant.
- Quantification: Analyze the concentration of Ehretioside B in the supernatant using a
 validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
 UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Calculation: The determined concentration represents the equilibrium solubility of Ehretioside B under the specified conditions.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.



Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

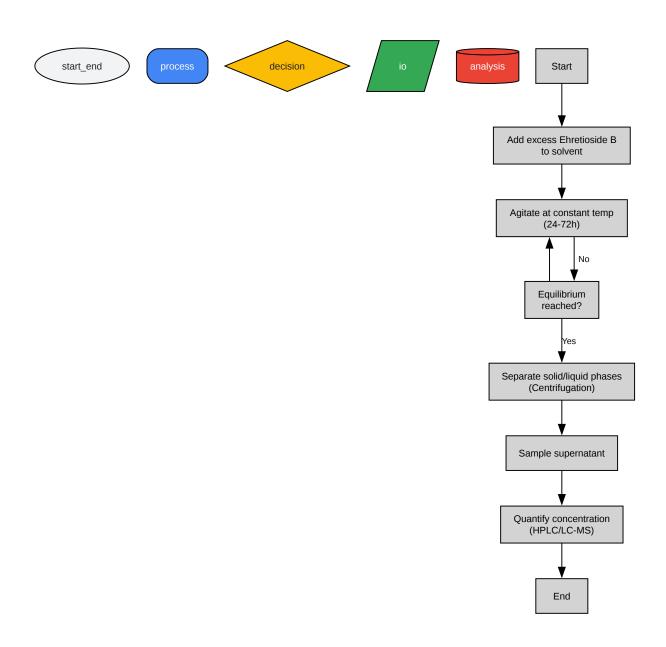
Methodology:

- Phase Preparation: Prepare a solution of **Ehretioside B** in the aqueous phase (water or buffer). Pre-saturate both the n-octanol and aqueous phases with each other by mixing and then separating them.
- Partitioning: Mix a known volume of the **Ehretioside B** solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
- Equilibration: Shake the mixture vigorously for a set period to allow for the partitioning of **Ehretioside B** between the two phases. Allow the phases to separate completely.
- Sampling: Take a sample from both the n-octanol and aqueous layers.
- Quantification: Determine the concentration of **Ehretioside B** in each phase using a suitable analytical technique (e.g., HPLC-UV).
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of **Ehretioside B**.

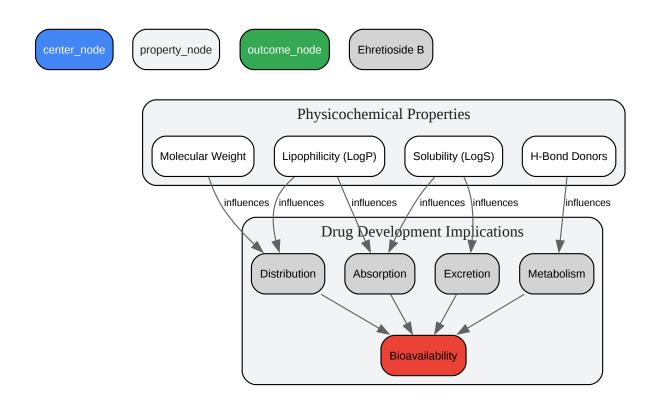




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Caption: Workflow for Shake-Flask Solubility Determination.





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Caption: Physicochemical Properties and Drug Development.

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